Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate
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Overview
Description
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is an organic compound with the molecular formula C14H19BrO3. It is a methyl ester derivative of benzenepropanoic acid, featuring a bromobutoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate typically involves the esterification of 3-(4-(4-bromobutoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropanoates with different functional groups replacing the bromine atom.
Ester Hydrolysis: The major products are 3-(4-(4-bromobutoxy)phenyl)propanoic acid and methanol.
Oxidation: Products include ketones or aldehydes depending on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19BrO3 |
---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
methyl 3-[4-(4-bromobutoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H19BrO3/c1-17-14(16)9-6-12-4-7-13(8-5-12)18-11-3-2-10-15/h4-5,7-8H,2-3,6,9-11H2,1H3 |
InChI Key |
BPHWKRPQLLEECO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCCBr |
Origin of Product |
United States |
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